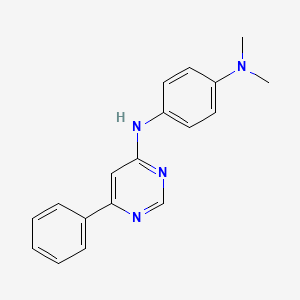![molecular formula C22H17ClN2O3 B6006383 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B6006383.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide, commonly known as BPA, is a chemical compound that has been widely used in scientific research. BPA is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. The inhibition of PTP1B by BPA has been shown to improve glucose homeostasis and insulin sensitivity, making it a potential therapeutic agent for the treatment of type 2 diabetes.
作用機序
BPA works by inhibiting N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide, which is a negative regulator of insulin signaling. N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide dephosphorylates the insulin receptor and other downstream signaling molecules, leading to the inhibition of insulin signaling and glucose uptake. By inhibiting N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide, BPA increases insulin sensitivity and glucose uptake, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
BPA has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that BPA can inhibit the activity of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide, leading to increased insulin sensitivity and glucose uptake. BPA has also been shown to have anti-inflammatory and anti-cancer properties, which may be mediated by its ability to inhibit N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide.
実験室実験の利点と制限
One of the main advantages of using BPA in lab experiments is its ability to inhibit N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide, which is a key regulator of insulin signaling and glucose metabolism. BPA has also been shown to have anti-inflammatory and anti-cancer properties, making it a potentially useful therapeutic agent for the treatment of various diseases. However, one limitation of using BPA in lab experiments is its potential toxicity and side effects, which must be carefully monitored.
将来の方向性
There are several future directions for the research on BPA. Further studies are needed to determine the optimal dosage and administration of BPA for the treatment of type 2 diabetes and other diseases. In addition, more research is needed to understand the molecular mechanisms underlying the anti-inflammatory and anti-cancer properties of BPA. Finally, the potential toxicity and side effects of BPA must be further investigated to ensure its safety as a therapeutic agent.
合成法
BPA can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Ullmann reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for the synthesis of BPA, which involves the reaction of 2-bromo-4'-chloroacetophenone with 4-(2-bromoethyl)phenylboronic acid in the presence of a palladium catalyst.
科学的研究の応用
BPA has been extensively studied in scientific research, particularly in the field of type 2 diabetes. In vitro and in vivo studies have demonstrated that BPA can improve glucose homeostasis and insulin sensitivity by inhibiting N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide. BPA has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for the treatment of various diseases.
特性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-14-12-17(10-11-18(14)23)27-13-21(26)24-16-8-6-15(7-9-16)22-25-19-4-2-3-5-20(19)28-22/h2-12H,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJFWNPMPHKNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-methoxyphenyl)ethyl]-1-[(methylthio)acetyl]piperidine](/img/structure/B6006300.png)

![5-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2,1,3-benzoxadiazole 1-oxide](/img/structure/B6006310.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine](/img/structure/B6006311.png)
![methyl 4-(3-{3-[(5-chloro-2-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6006318.png)
![3-(4-methyl-3-phenyl-1-piperazinyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B6006328.png)

![N-(4-methoxybenzyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6006340.png)
![1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6006353.png)
![1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B6006357.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6006365.png)
![4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6006373.png)
![(1-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6006375.png)
